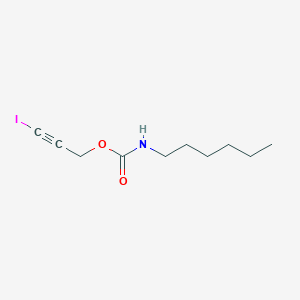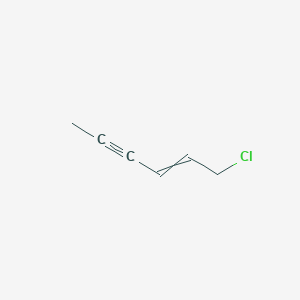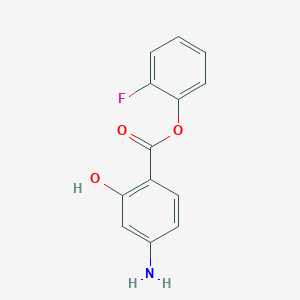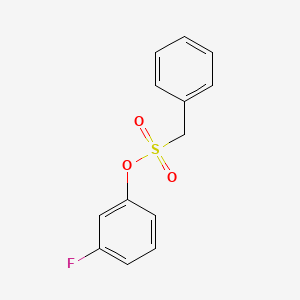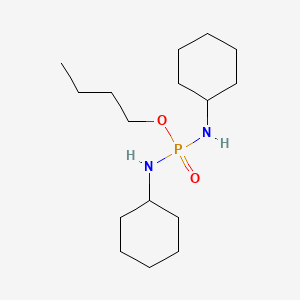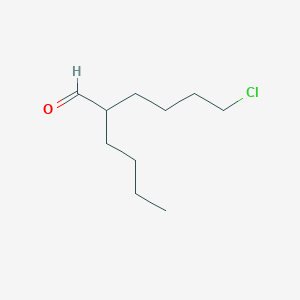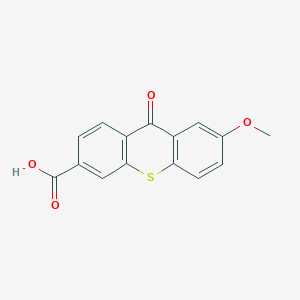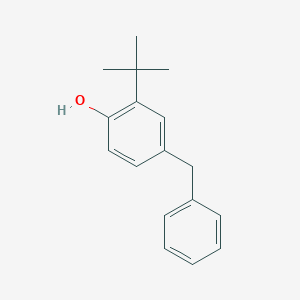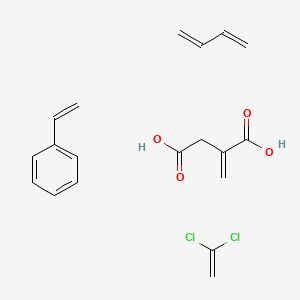
Buta-1,3-diene;1,1-dichloroethene;2-methylidenebutanedioic acid;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanedioic acid, methylene-, polymer with 1,3-butadiene, 1,1-dichloroethene and ethenylbenzene is a complex polymer that combines multiple monomers to create a versatile material. This compound is known for its unique properties, which make it useful in various industrial applications. The polymer is formed through the polymerization of butanedioic acid, methylene-, 1,3-butadiene, 1,1-dichloroethene, and ethenylbenzene, resulting in a material with enhanced chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, methylene-, polymer with 1,3-butadiene, 1,1-dichloroethene and ethenylbenzene involves several steps:
Polymerization of Monomers: The polymerization process begins with the individual monomers - butanedioic acid, methylene-, 1,3-butadiene, 1,1-dichloroethene, and ethenylbenzene. These monomers are subjected to radical polymerization, where initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to generate free radicals that initiate the polymerization process.
Reaction Conditions: The polymerization reaction is typically carried out in a solvent such as toluene or xylene at elevated temperatures (around 60-80°C) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Post-Polymerization Processing: After polymerization, the resulting polymer is purified through precipitation in a non-solvent such as methanol or ethanol, followed by drying under vacuum to remove any residual solvents.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization reactors. These reactors allow for precise control over reaction conditions, ensuring consistent polymer quality. The process involves:
Continuous Feeding of Monomers: Monomers are continuously fed into the reactor along with the initiator and solvent.
Temperature and Pressure Control: The reactor maintains optimal temperature and pressure conditions to facilitate efficient polymerization.
Product Recovery: The polymer is continuously removed from the reactor, precipitated, and dried to obtain the final product.
化学反応の分析
Types of Reactions
Butanedioic acid, methylene-, polymer with 1,3-butadiene, 1,1-dichloroethene and ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, particularly at the butadiene units, leading to the formation of epoxides or hydroxyl groups.
Reduction: Reduction reactions can occur at the 1,1-dichloroethene units, converting them to ethylene units.
Substitution: The polymer can undergo substitution reactions, where functional groups such as hydroxyl or amino groups are introduced into the polymer chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄). These reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used in organic solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Substitution reactions often involve nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or organic solvents.
Major Products Formed
Oxidation: Epoxides, hydroxyl groups, and carboxylic acids.
Reduction: Ethylene units and other reduced hydrocarbons.
Substitution: Hydroxylated or aminated polymer derivatives.
科学的研究の応用
Butanedioic acid, methylene-, polymer with 1,3-butadiene, 1,1-dichloroethene and ethenylbenzene has a wide range of scientific research applications:
Chemistry: The polymer is used as a precursor for the synthesis of advanced materials, including copolymers and block polymers. Its unique structure allows for the creation of materials with tailored properties.
Biology: In biological research, the polymer is used as a scaffold for drug delivery systems. Its biocompatibility and ability to encapsulate drugs make it an ideal candidate for targeted drug delivery.
Medicine: The polymer is explored for its potential in creating medical devices such as stents and implants
Industry: In industrial applications, the polymer is used in the production of adhesives, coatings, and sealants. Its chemical resistance and durability make it suitable for harsh environments.
作用機序
The mechanism of action of butanedioic acid, methylene-, polymer with 1,3-butadiene, 1,1-dichloroethene and ethenylbenzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The polymer can interact with cellular membranes, proteins, and nucleic acids, depending on its functionalization.
Pathways Involved: The polymer can modulate cellular pathways such as signal transduction, gene expression, and protein synthesis. Its ability to encapsulate and release bioactive molecules allows it to influence these pathways effectively.
類似化合物との比較
Butanedioic acid, methylene-, polymer with 1,3-butadiene, 1,1-dichloroethene and ethenylbenzene can be compared with other similar compounds:
Butanedioic acid, methylene-, polymer with 1,3-butadiene and ethenylbenzene: This polymer lacks the 1,1-dichloroethene component, resulting in different chemical and physical properties.
Butanedioic acid, methylene-, polymer with 1,3-butadiene and 2-hydroxyethyl 2-propenoate: The presence of 2-hydroxyethyl 2-propenoate introduces hydroxyl groups, enhancing the polymer’s hydrophilicity and reactivity.
Butanedioic acid, methylene-, polymer with 1,3-butadiene and ethylbenzene: The substitution of ethenylbenzene with ethylbenzene affects the polymer’s thermal stability and mechanical properties.
Conclusion
Butanedioic acid, methylene-, polymer with 1,3-butadiene, 1,1-dichloroethene and ethenylbenzene is a versatile polymer with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable material for various scientific and industrial purposes. The polymer’s ability to undergo diverse chemical reactions and its compatibility with different functional groups further enhance its utility in advanced material synthesis and applications.
特性
CAS番号 |
56329-67-0 |
|---|---|
分子式 |
C19H22Cl2O4 |
分子量 |
385.3 g/mol |
IUPAC名 |
buta-1,3-diene;1,1-dichloroethene;2-methylidenebutanedioic acid;styrene |
InChI |
InChI=1S/C8H8.C5H6O4.C4H6.C2H2Cl2/c1-2-8-6-4-3-5-7-8;1-3(5(8)9)2-4(6)7;1-3-4-2;1-2(3)4/h2-7H,1H2;1-2H2,(H,6,7)(H,8,9);3-4H,1-2H2;1H2 |
InChIキー |
AVCGCLRCDUEVCQ-UHFFFAOYSA-N |
正規SMILES |
C=CC=C.C=CC1=CC=CC=C1.C=C(CC(=O)O)C(=O)O.C=C(Cl)Cl |
関連するCAS |
56329-67-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


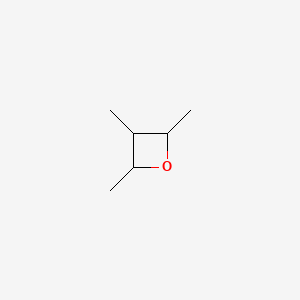
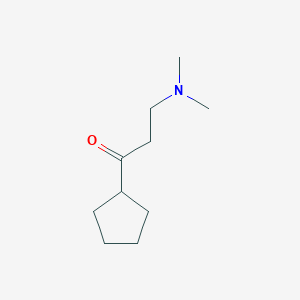
![2-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14640350.png)
